![molecular formula C8H8N4O B1386219 1H-Indazole-5-carbohydrazide CAS No. 1005205-25-3](/img/structure/B1386219.png)
1H-Indazole-5-carbohydrazide
Overview
Description
1H-Indazole-5-carbohydrazide is a chemical compound with the molecular formula C8H8N4O . It is a white to yellow solid and is used in research and development .
Synthesis Analysis
The synthesis of 1H-Indazole-5-carbohydrazide involves several methods. One approach uses Pt single atoms anchored on defect-rich CeO2 nanorods (Pt1/CeO2), in conjunction with the alcoholysis of ammonia borane, to promote exceptionally E-selective hydrogenation of α-diazoesters . Another method involves the use of transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of 1H-Indazole-5-carbohydrazide consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C8H8N4O/c9-11-8(13)5-1-2-7-6(3-5)4-10-12-7/h1-4H,9H2,(H,10,12)(H,11,13) .
Chemical Reactions Analysis
The chemical reactions involving 1H-Indazole-5-carbohydrazide are complex. One reaction involves the E-selective hydrogenation of α-diazoesters to afford a wide assortment of N-H hydrazone esters . Another reaction involves the selective electrochemical synthesis of 1H-indazoles and their N-oxides .
Physical And Chemical Properties Analysis
1H-Indazole-5-carbohydrazide is a white to yellow solid . It has a molecular weight of 176.18 and is stored in a refrigerator .
Scientific Research Applications
Pharmaceutical Development
Indazoles, including derivatives like “1H-Indazole-5-carbohydrazide”, are often explored for their potential in pharmaceuticals. The presence of an indazole ring and a suitably substituted carbohydrazide moiety can play a crucial role in inhibitory activities in vitro, which is essential for drug development .
Organic Synthesis
The synthetic utility of indazole compounds extends to creating key intermediates for various pharmaceutical molecules, such as bendazac and benzydamine, as well as norepinephrine/serotonin reuptake inhibitors . This showcases their versatility in organic chemistry.
Material Science
Indazoles have been used as precursors for organic light-emitting diodes (OLEDs), indicating their application in material science and engineering .
Catalysis
Transition metal-catalyzed reactions involving indazoles are a significant area of research, highlighting their role in catalysis and reaction mechanisms .
Safety and Hazards
1H-Indazole-5-carbohydrazide is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Future Directions
1H-Indazole-5-carbohydrazide and its derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research will likely focus on developing more efficient and stereoselective synthesis methods , as well as exploring the compound’s potential pharmacological applications .
Mechanism of Action
Target of Action
1H-Indazole-5-carbohydrazide is a derivative of indazole, a heterocyclic compound that has been found to have a wide range of medicinal applications . Indazole derivatives have been used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . .
Mode of Action
Indazole derivatives have been known to interact with their targets and cause changes that lead to their medicinal effects .
Biochemical Pathways
Indazole derivatives have been known to affect various biochemical pathways, leading to their wide range of medicinal applications .
Result of Action
Indazole derivatives have been known to have a wide range of effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
properties
IUPAC Name |
1H-indazole-5-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-11-8(13)5-1-2-7-6(3-5)4-10-12-7/h1-4H,9H2,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIUWAAVOMKSTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NN)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indazole-5-carbohydrazide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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